molecular formula C14H13N5O3S B11008127 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11008127
M. Wt: 331.35 g/mol
InChI Key: HJSIFDQMTXQNQC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an acetamide bridge connecting to a 4-oxoquinazolin-3(4H)-yl moiety. Its molecular formula is C₁₆H₁₆N₄O₃S₂ (molecular weight: 376.5 g/mol) . The E-configuration of the thiadiazol-2(3H)-ylidene group is critical for its structural stability and biological interactions. The quinazolinone moiety is known for its pharmacological relevance, particularly in enzyme inhibition and anticancer activity .

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C14H13N5O3S/c1-22-7-12-17-18-14(23-12)16-11(20)6-19-8-15-10-5-3-2-4-9(10)13(19)21/h2-5,8H,6-7H2,1H3,(H,16,18,20)

InChI Key

HJSIFDQMTXQNQC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The cyclization of anthranilic acid derivatives represents a foundational approach for constructing the quinazolinone core of the target compound. In one documented method, anthranilic acid undergoes reflux with acetic anhydride to form 2-methylbenzoxazinone as a key intermediate. This intermediate is subsequently reacted with substituted 1,3,4-thiadiazoles bearing aromatic primary amines in glacial acetic acid under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the benzoxazinone, followed by cyclodehydration to yield the quinazolinone-thiadiazole hybrid.

For the target compound, the thiadiazole moiety must incorporate a methoxymethyl group at the 5-position. This modification is achieved by starting with a pre-synthesized 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, which is coupled to the quinazolinone intermediate through the aforementioned cyclization pathway. The reaction typically achieves yields of 66–75%, with purity enhanced by recrystallization from ethanol.

Condensation Reactions with Hydrazonoyl Halides

A second route involves the condensation of hydrazonoyl halides with quinazolinone precursors. Hydrazonoyl halides, such as 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene hydrazonoyl chloride, react with 2-(4-oxoquinazolin-3(4H)-yl)acetamide in dimethyl sulfoxide (DMSO) at 80°C. This method leverages the electrophilic nature of the hydrazonoyl halide, which facilitates nucleophilic substitution at the acetamide’s carbonyl group.

The reaction mechanism involves the formation of a transient iminium ion intermediate, which undergoes rearrangement to produce the final E-isomer of the compound. Critical to this approach is the maintenance of anhydrous conditions to prevent hydrolysis of the hydrazonoyl halide. Yields for this method are moderately high (70–78%), though the requirement for specialized starting materials can limit scalability.

Alkylation and Aminolysis Approaches

A third strategy employs alkylation followed by aminolysis to assemble the acetamide linker. In this method, potassium salts of 4-oxoquinazolin-3(4H)-yl acetic acid are treated with N-heterocyclic chloroacetamides under basic conditions. The reaction proceeds via an SN2 mechanism, with the chloride leaving group displaced by the quinazolinone’s carboxylate ion.

Subsequent aminolysis using N,N'-carbonyldiimidazole (CDI) introduces the thiadiazole moiety, with the methoxymethyl group incorporated during the synthesis of the thiadiazole precursor. This two-step process offers flexibility in modifying both the quinazolinone and thiadiazole components, though it requires stringent control over reaction stoichiometry to avoid side products.

Reaction Mechanisms and Intermediate Formation

Mechanistic Insights into Cyclization

The cyclization reaction’s success hinges on the formation of a reactive benzoxazinone intermediate. IR spectroscopy confirms the presence of a carbonyl stretch at 1674 cm⁻¹, indicative of the cyclic amide structure. During the reaction with thiadiazole amines, the amine’s lone pair attacks the electrophilic carbonyl carbon, leading to ring opening and subsequent re-cyclization to form the quinazolinone-thiadiazole framework.

Role of Solvents and Catalysts

Polar aprotic solvents like DMSO enhance the nucleophilicity of the acetamide group in condensation reactions, while glacial acetic acid acts as both solvent and catalyst in cyclization pathways. The addition of triethylamine in alkylation reactions neutralizes HCl byproducts, driving the reaction to completion.

Optimization of Reaction Conditions

Temperature and Time Parameters

Optimal yields are achieved under reflux conditions (100–110°C) for 4–6 hours in cyclization reactions. Condensation methods require lower temperatures (80°C) but longer durations (8–12 hours) to ensure complete iminium ion formation.

Solvent Selection

SolventPurposeYield (%)Reference
Glacial acetic acidCyclization reactions66–75
DMSOCondensation reactions70–78
EthanolRecrystallization>95 purity

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. Column chromatography with silica gel (eluent: chloroform/methanol 9:1) resolves minor impurities in alkylation-derived products.

Spectroscopic Validation

TechniqueKey DataReference
IR SpectroscopyC=O stretch at 1674 cm⁻¹
¹H NMRδ 2.17 ppm (-CH₃), δ 7.53–8.11 ppm (aromatic H)
Mass Spectrometrym/z 364 (M+1)+

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield (%)
CyclizationHigh reproducibilityRequires specialized amines66–75
CondensationScalableSensitive to moisture70–78
Alkylation/AminolysisModular designMulti-step synthesis60–68

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Thiadiazole derivatives, including this compound, have shown effectiveness against a range of bacterial strains. Research indicates that compounds with similar structures can outperform traditional antibiotics like ampicillin and streptomycin by significant margins (10–50 times) in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been investigated for its anticancer properties. Studies have demonstrated that thiadiazole derivatives can inhibit various cancer cell lines, suggesting a potential role in cancer therapeutics. The compound's ability to interact with specific molecular targets may lead to the inhibition of enzymes or receptors involved in critical biological pathways related to cell proliferation and survival .

Materials Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or optical properties. The incorporation of thiadiazole and quinazolinone moieties may enhance the material's properties for applications in sensors or electronic devices .

Biological Studies

Research into the biological interactions of this compound is ongoing. Its structural features suggest that it may bind to and inhibit the activity of certain kinases or other proteins crucial for cellular functions. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or other proteins essential for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Quinazolinone Moieties

N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-4-[(4-Oxoquinazolin-3(4H)-Yl)Methyl]Benzamide (CAS 1190280-88-6)
  • Molecular Formula : C₁₉H₁₅N₅O₂S
  • Key Features : Replaces the acetamide linker with a benzamide group and introduces a methyl group on the thiadiazole ring.
Methazolamide (CAS 554-57-4)
  • Molecular Formula : C₅H₈N₄O₃S₂
  • Key Features: A clinically used carbonic anhydrase inhibitor with an aminosulfonyl group instead of methoxymethyl.
  • Implications : The sulfonamide group in methazolamide is critical for binding to carbonic anhydrase, suggesting that the target compound’s methoxymethyl substitution may alter enzyme affinity or selectivity .

Compounds with Heterocyclic Variations

N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Acetamide (CAS 838099-16-4)
  • Molecular Formula : C₁₂H₁₀N₆O₂S
  • Key Features: Substitutes quinazolinone with a benzotriazinone moiety.
  • Implications: Benzotriazinones are associated with DNA intercalation and topoisomerase inhibition, suggesting divergent biological targets compared to quinazolinone derivatives .
2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-Yl)Thio)-N-Phenylacetamide (Compound 5)
  • Molecular Formula : C₂₂H₁₈N₄O₃S₂
  • Key Features: Incorporates a sulfamoylphenyl group on the quinazolinone and a thioacetamide linker.
  • Implications : The sulfonamide group enhances hydrogen-bonding capacity, which may improve receptor binding in enzyme inhibition assays .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₆H₁₆N₄O₃S₂ 376.5 Methoxymethyl, Quinazolinone Under investigation
CAS 1190280-88-6 C₁₉H₁₅N₅O₂S 377.4 Methyl, Benzamide linker Not reported
Methazolamide C₅H₈N₄O₃S₂ 236.3 Aminosulfonyl Carbonic anhydrase inhibition
Compound 5 () C₂₂H₁₈N₄O₃S₂ 458.5 Sulfamoylphenyl, Thioacetamide Enzyme inhibition

Research Findings and Implications

  • Substituent Effects : The methoxymethyl group in the target compound may enhance solubility compared to methyl or ethyl substituents in analogues (e.g., CAS 1190280-88-6) .
  • Quinazolinone vs. Benzotriazinone: Quinazolinone’s planar structure favors intercalation with DNA or enzyme active sites, whereas benzotriazinone derivatives may target redox pathways .
  • Synthetic Efficiency : Carbodiimide-mediated coupling () offers higher yields (~90%) for acetamide-linked compounds compared to cyclocondensation methods (~70%) .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound featuring both a thiadiazole and a quinazolinone moiety. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 362.4 g/mol. The structure includes a thiadiazole ring known for its biological activity and a quinazolinone component that enhances its pharmacological potential.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been linked to increased antibacterial efficacy .

Anticancer Activity

The quinazolinone derivatives are recognized for their anticancer properties. Research indicates that compounds similar to this compound can inhibit key cellular pathways involved in cancer progression. For example, quinazoline derivatives have shown inhibitory effects on kinases such as Aurora kinase and platelet-derived growth factor receptor (PDGF), leading to reduced cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

Compounds with the thiadiazole moiety have also been studied for their anti-inflammatory activities. Certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Specifically, compounds similar to this compound have been tested in animal models for their ability to reduce seizure activity .

Case Studies and Research Findings

Study Findings
Bhattacharya et al. (2019)Reported that certain quinazoline derivatives displayed potent anticancer activity with IC50 values in the low micromolar range against various cancer cell lines .
Uraz et al. (2017)Investigated anti-acetylcholinesterase activity in quinazolinone derivatives showing significant potential for neuroprotective effects .
Frontiers in Chemistry (2021)Highlighted the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole compounds including their role as anticonvulsants .

The biological activities of this compound can be attributed to its interaction with various molecular targets. The thiadiazole ring may inhibit specific enzymes involved in cellular signaling pathways while the quinazolinone structure can disrupt cancer cell proliferation through kinase inhibition.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclization of thiadiazole and quinazolinone moieties. Key steps:

  • Cyclization : Use phosphorus oxychloride (POCl₃) or acetic anhydride to form the thiadiazole ring .
  • Coupling reactions : Amide bond formation between thiadiazole and quinazolinone precursors under basic conditions (e.g., sodium hydride in DMF) .
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol improve yield (65–85%) . Monitoring via TLC and purification via column chromatography are critical for isolating the final product .

Q. Which functional groups are critical for its biological activity?

  • Thiadiazole ring : Electrophilic centers enable interactions with biological targets (e.g., enzyme active sites) .
  • 4-Oxoquinazolinone moiety : Hydrogen-bonding capacity enhances binding to DNA topoisomerases or kinases .
  • Methoxymethyl group : Modulates lipophilicity, improving membrane permeability . Structural analogs lacking the thiadiazole ring show reduced cytotoxicity, confirming its necessity .

Q. What standard characterization methods validate its purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and quinazolinone moieties (e.g., δ 8.2–8.5 ppm for quinazolinone protons) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 415.12) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction intermediates influence mechanistic pathways in its synthesis?

  • Hydrazone intermediates : Formed during cyclization, their stability depends on pH and temperature. Acidic conditions (pH 4–5) favor tautomerization to the thiadiazole ring .
  • Knoevenagel condensation : Key for forming the methoxymethyl-thiadiazole linkage; monitored via IR spectroscopy (C=N stretch at 1620 cm⁻¹) . Computational studies (DFT) suggest transition-state stabilization via electron-withdrawing groups on the quinazolinone .

Q. What structure-activity relationships (SAR) guide its anticancer potency?

  • Methoxy group position : Para-substitution on the quinazolinone enhances cytotoxicity (IC₅₀ = 1.2 µM vs. A549 cells) compared to ortho-substitution (IC₅₀ = 8.7 µM) .
  • Thiadiazole modifications : Replacing the methoxymethyl group with ethyl reduces activity by 70%, highlighting the role of steric flexibility .
  • Quinazolinone derivatives : Adding electron-donating groups (e.g., -OH) improves solubility but reduces target affinity .

Q. How can contradictory data on solubility vs. bioactivity be resolved?

  • Solubility limitations : The compound’s logP value (~3.5) indicates moderate hydrophobicity, requiring co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
  • Prodrug strategies : Acetylation of the quinazolinone’s 4-oxo group increases aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) without compromising activity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in murine models .

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